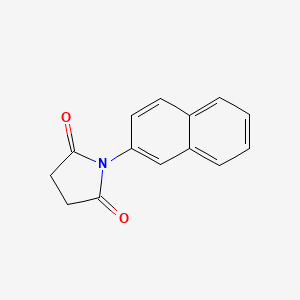
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione is a chemical compound that features a pyrrolidine ring fused with a naphthalene moiety. This compound is known for its versatile applications in various fields, including medicinal chemistry and materials science. The presence of the pyrrolidine ring enhances its biological activity, making it a valuable scaffold in drug discovery .
Métodos De Preparación
The synthesis of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione typically involves the reaction of naphthalene derivatives with pyrrolidine-2,5-dione. One common method starts with the reaction of (Z)-4-oxo-4-(arylamino)but-2-enoic acid with sulfurous dichloride, leading to a ring-closing reaction that produces the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Análisis De Reacciones Químicas
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the naphthalene ring can be functionalized with different substituents.
Common Reagents and Conditions: Typical reagents include sulfurous dichloride for ring-closing reactions and various oxidizing or reducing agents for other transformations
Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce dihydro derivatives.
Aplicaciones Científicas De Investigación
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe in proteomics research.
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit carbonic anhydrase isoenzymes by binding to the active site and blocking the enzyme’s activity . This inhibition can lead to various physiological effects, depending on the isoenzyme targeted.
Comparación Con Compuestos Similares
1-(Naphthalen-2-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine-2,5-dione derivatives, such as:
3-chloro-1-aryl pyrrolidine-2,5-dione: Known for its inhibitory activity on carbonic anhydrase isoenzymes.
1-(Naphthalen-1-yl)pyrrolidine-2,5-dione: Similar in structure but with different substitution patterns on the naphthalene ring.
1-(Pyridine-2-ylamino)methyl pyrrolidine-2,5-dione: Features a pyridine moiety, offering different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
69971-90-0 |
|---|---|
Fórmula molecular |
C14H11NO2 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
1-naphthalen-2-ylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C14H11NO2/c16-13-7-8-14(17)15(13)12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9H,7-8H2 |
Clave InChI |
YYWPIEKBEFDTMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)C2=CC3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(Trimethylsilyl)phenyl]glycine](/img/structure/B11884763.png)
![2-[4-Amino-5-(trifluoromethyl)pyridin-2-yl]acetic acid](/img/structure/B11884771.png)
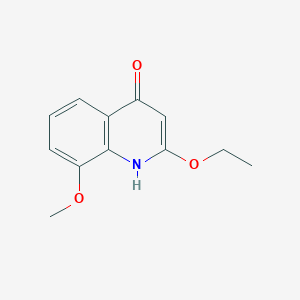


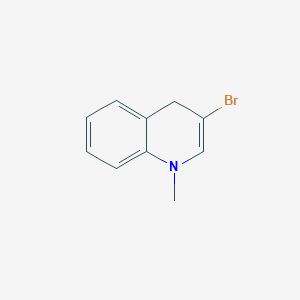

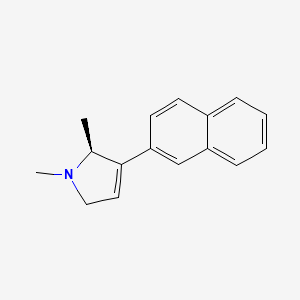

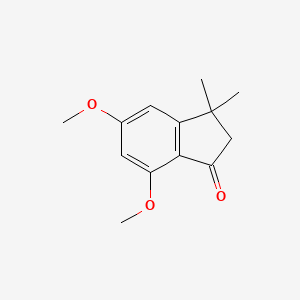
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)

